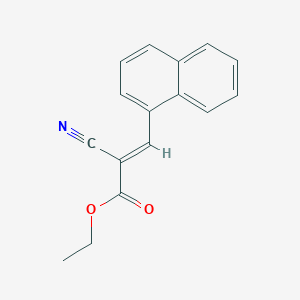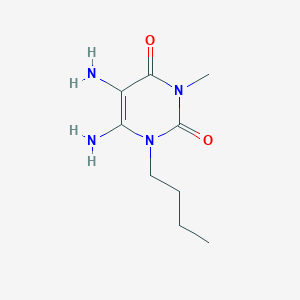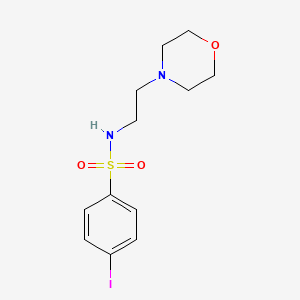
N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
Overview
Description
N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, also known as GW9662, is a synthetic compound that has been widely used in scientific research as a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. PPARγ is a nuclear receptor that plays an important role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. GW9662 has been shown to inhibit the activation of PPARγ by binding to its ligand-binding domain, which makes it a valuable tool for studying the biological functions of PPARγ and its potential therapeutic applications.
Scientific Research Applications
Hydrogen Bonding and Urea Interactions
1,3-bis(4-nitrophenyl)urea shows interaction through hydrogen bonding with various oxoanions in a solution, leading to the formation of bright yellow complexes. This interaction highlights the potential of urea derivatives in forming stable complexes through hydrogen bonding, which can be further explored for applications in chemical sensing or the development of new materials. The study on urea-fluoride interaction indicates that fluoride ions can induce urea deprotonation, showcasing the chemical reactivity of urea derivatives under specific conditions (Boiocchi et al., 2004).
Agricultural Enhancements
Research into urea's role as a nitrogen fertilizer has led to the development of additives designed to improve the performance of N-intensive crops, such as potatoes. These additives include inhibitors and biostimulants, which have been shown to affect agronomic performance and reactive nitrogen losses differently. The study illustrates the contrasting effects of these additives, providing insights into how urea derivatives can be utilized to optimize agricultural productivity and minimize environmental impact (Souza et al., 2019).
Crystal Engineering and Material Science
The crystal engineering of urea derivatives has been explored, with studies showing how crystalline nitrodiphenyl ureas can adopt specific network structures based on the stabilization from synthon interactions. This research indicates the potential of urea derivatives in the design of materials with specific properties, such as second-harmonic generation (SHG) active crystals, which have applications in optics and electronics (George et al., 2004).
Environmental Impact Reduction
The effectiveness of urease inhibition on reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized fields has been demonstrated. The use of urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), alongside urea fertilization can significantly reduce gaseous nitrogen losses, highlighting an environmental application of urea derivatives in agriculture (Abalos et al., 2012).
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-14-6-5-12(9-15(14)20(22)23)18-16(21)19-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSUFBHRQSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381432 | |
| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680212-00-4 | |
| Record name | N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B1622246.png)


![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B1622250.png)



![trans-2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulphonyl]benzoic acid](/img/structure/B1622258.png)
![1-mercapto-4-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1622262.png)



